3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound known for its unique structure, characterized by the presence of multiple functional groups, including methoxy, methylthio, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions starting with benzamide derivatives. The process includes methoxylation to introduce methoxy groups, followed by the incorporation of methylthio and pyrrolidinyl functionalities through specific substitution reactions. The precise conditions often require controlled temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound leverages large-scale batch reactors, where the key steps are optimized for efficiency and cost-effectiveness. This includes the use of robust catalysts, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : This reaction introduces oxygen into the molecule, often altering its properties or functionality.
Reduction: : This involves the removal of oxygen or the addition of hydrogen, changing the oxidation state of the compound.
Substitution: : Different atoms or groups within the molecule can be replaced with others, modifying its structure and reactivity.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions often involve solvents like dichloromethane or ethanol and specific temperature and pressure settings to favor desired reaction pathways.
Major Products
The reactions typically yield intermediate or derivative compounds, which can be further utilized in various applications or studied for their unique properties.
Scientific Research Applications
3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several applications:
Chemistry: : It is used as a reagent or intermediate in synthetic organic chemistry, helping in the development of novel compounds.
Biology: : The compound’s functional groups make it valuable in biochemical studies, particularly in enzyme inhibition and protein interaction assays.
Medicine: : It is being explored for potential therapeutic uses due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: : The compound’s unique properties are leveraged in material science for the development of specialized coatings and polymers.
Mechanism of Action
The exact mechanism by which 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. It often binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The pyrrolidinyl and methylthio groups are crucial in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups. Similar compounds include:
3,5-dimethoxybenzamide: : Lacks the additional pyrazolo[3,4-d]pyrimidin-1-yl and pyrrolidinyl groups.
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)ethyl)benzamide: : Missing the methoxy groups, altering its reactivity and applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-29-15-10-14(11-16(12-15)30-2)20(28)22-6-9-27-19-17(13-23-27)18(24-21(25-19)31-3)26-7-4-5-8-26/h10-13H,4-9H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJSOENAKAZOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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